1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C15H18N4O2 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
1-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H18N4O2/c20-15(21)11-3-6-18(7-4-11)14-13-9-12(10-1-2-10)17-19(13)8-5-16-14/h5,8-11H,1-4,6-7H2,(H,20,21) |
InChI Key |
AYVHBHOKNCYSOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Pyridine Precursors
The most scalable route to piperidine-4-carboxylic acid involves hydrogenation of pyridine-4-carboxylic acid under high-pressure H₂:
Critical parameters include:
Alternative Pathways
-
Enzymatic resolution : KRED-311 ketoreductase-mediated reduction of 4-pyridyl ketones (ee >99%, 72% yield)
-
Buchwald-Hartwig Amination : Coupling of 4-bromopiperidine ethyl ester with ammonia (92% yield), followed by saponification
Coupling Strategies for Molecular Assembly
Nucleophilic Aromatic Substitution
Direct displacement of a C-4 leaving group on the pyrazolo-pyrazine core by piperidine-4-carboxylate:
Limitations include:
-
Requiring electron-deficient aromatic systems (fluoride > chloride reactivity)
-
Competing elimination pathways at temperatures >120°C
Transition Metal-Catalyzed Cross-Couplings
Palladium-mediated Buchwald-Hartwig coupling demonstrates superior functional group tolerance:
Key advantages:
-
Compatibility with ester-protected carboxylic acids
-
Tolerance of strained cyclopropane rings
Protection-Deprotection Sequences
Carboxylic Acid Protection
Piperidine Nitrogen Protection
-
Boc Protection : (Boc)₂O, DMAP, 89% yield
-
Cbz Protection : Cbz-Cl, NaHCO₃, 94% yield
Deprotection with TFA (Boc) or hydrogenolysis (Cbz) shows minimal interference with the cyclopropyl group.
Optimization of Reaction Conditions
Solvent Effects on Coupling Efficiency
| Solvent | Reaction Time | Yield | Byproducts |
|---|---|---|---|
| DMF | 48 h | 82% | <5% dimerization |
| NMP | 36 h | 79% | 8% dehalogenation |
| DMSO | 24 h | 68% | 15% oxidation |
| Toluene | 72 h | 75% | <2% decomposition |
Polar aprotic solvents (DMF, NMP) accelerate reaction kinetics but increase byproduct formation at elevated temperatures.
Temperature Profiling
Optimal coupling occurs at 110±5°C, balancing:
-
Arrhenius rate increase (ΔE‡ = 45 kJ/mol)
-
Thermal decomposition threshold of cyclopropane (Tdec > 130°C)
Analytical Characterization
Spectroscopic Fingerprints
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions could introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results suggest that this compound may serve as a lead for developing new anticancer agents, demonstrating the ability to inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
The structural characteristics of the compound suggest potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological contexts. This property could be beneficial in treating inflammatory diseases.
Antimicrobial Properties
The compound has shown promise in antimicrobial applications, with derivatives demonstrating efficacy against several bacterial strains. Studies have highlighted its activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity, particularly in lung and breast cancer cells. The findings underscore its potential as a candidate for further development into therapeutic agents targeting cancer.
Case Study 2: Anti-inflammatory Activity
In vitro assays showed that the compound effectively reduced levels of inflammatory markers in cultured cells exposed to pro-inflammatory stimuli. This suggests that it could be explored for therapeutic applications in conditions characterized by chronic inflammation.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Variations
Core Heterocycle Modifications
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[3,4-b]pyridine The compound 1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1172829-91-2, C₁₄H₁₀F₂N₄O₃) replaces the pyrazine ring with a pyridine core, altering nitrogen atom positioning. Fluorine substitution in this analog (C₁₄H₁₀F₂N₄O₃) may enhance metabolic stability and lipophilicity, a feature absent in the target compound .
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine
- The patent-derived compound 4-[3-(2,5-Difluoro-4-methanesulfonyl-phenyl)-pyrazolo[1,5-a]pyrimidin-7-yloxy]-piperidine-1-carboxylic acid isopropyl ester (EP 1 808 168 B1) substitutes pyrazine with pyrimidine. The pyrimidine core introduces an additional nitrogen atom, increasing polarity and hydrogen-bond acceptor capacity. The 7-yloxy linker and isopropyl ester group further distinguish it from the target compound’s direct piperidine linkage and carboxylic acid group, suggesting divergent pharmacokinetic profiles (e.g., ester prodrug vs. free acid) .
Substituent and Side Chain Differences
Piperidine vs. Diazepane
- 1-(Cyclopropanesulfonyl)-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-1,4-diazepane (CAS 2548983-76-0, MW 361.5) replaces the piperidine ring with a seven-membered diazepane, increasing conformational flexibility. The cyclopropanesulfonyl group introduces a strong electron-withdrawing moiety, contrasting with the carboxylic acid’s ionizable character. This substitution likely reduces aqueous solubility but may improve membrane permeability .
Carboxylic Acid vs. Ester or Sulfonyl Groups
- The target compound’s piperidine-4-carboxylic acid provides a zwitterionic structure at physiological pH, enhancing solubility but limiting blood-brain barrier penetration. In contrast, the isopropyl ester in EP 1 808 168 B1 derivatives masks the acid, improving lipophilicity and absorption .
Physicochemical and Pharmacological Implications
Biological Activity
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 285.34 g/mol. The compound features a cyclopropyl group and a pyrazolo[1,5-a]pyrazine moiety, which contribute to its biological activity.
Research indicates that this compound interacts with specific kinases involved in cancer pathways. It has shown potential as an inhibitor of certain enzymes that play critical roles in tumor growth and proliferation. Molecular docking studies suggest favorable binding interactions due to the compound’s structural characteristics, allowing it to fit well into the active sites of target proteins.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits specific kinases involved in cancer pathways. |
| Neuroprotective | Potential interactions with neurotransmitter systems may offer therapeutic benefits in neurological disorders. |
| Antiviral | Similar compounds have shown activity against viral infections, suggesting potential applications in antiviral therapy. |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of piperidine, including this compound, exhibited significant inhibitory effects on various cancer cell lines. The mechanism was linked to the modulation of kinase activity, which is crucial for cell signaling in cancer progression .
- Neuroprotective Effects : Another investigation explored the neuroprotective properties of similar piperidine derivatives. These compounds were found to enhance synaptic function and protect against neurodegeneration in preclinical models, indicating potential for treating conditions like Alzheimer's disease .
- Antiviral Potential : Research on structurally related compounds has suggested efficacy against viral pathogens, including coronaviruses. The ability to inhibit viral replication through enzyme inhibition highlights the therapeutic promise of this class of compounds .
Comparative Analysis with Similar Compounds
The distinct structural features of this compound set it apart from other piperidine derivatives. A comparative analysis reveals:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-Methylpyridin-4-yl)piperidin-4-amine | Pyridine instead of pyrazine | Antidepressant effects |
| 2-(Cyclobutyl)pyrazolo[1,5-a]pyrazin | Cyclobutyl group | Anticancer properties |
| 3-(2-Methylpyrimidin-4-yl)piperidin | Pyrimidine ring substitution | Antiviral activity |
The unique cyclopropyl group and pyrazolo[1,5-a]pyrazine core may confer unique pharmacological properties compared to these similar compounds.
Q & A
What are the recommended synthetic routes for 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
The synthesis typically involves functionalization of the pyrazolo[1,5-a]pyrazine core. A solvent thermal decomposition method is used to prepare intermediates like 4-chloropyrazolo[1,5-a]pyrazine, followed by cyclopropane introduction via nucleophilic substitution. Methylation, bromination, or nitration reactions can further modify the scaffold . Optimization includes:
- Temperature control : Reactions at 80–100°C minimize side products in cyclopropane coupling.
- Catalyst screening : Pd-based catalysts improve yield in cross-coupling steps.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
For piperidine-4-carboxylic acid coupling, carbodiimide-mediated amidation is preferred, with monitoring by TLC or HPLC to track progress .
What characterization techniques are critical for confirming the structure of this compound?
Level: Basic
Methodological Answer:
Multi-modal characterization is essential:
| Technique | Key Data | Purpose |
|---|---|---|
| 1H/13C NMR | Chemical shifts for cyclopropyl (δ 0.8–1.2 ppm), pyrazine protons (δ 8.5–9.0 ppm), and piperidine carbons (δ 40–60 ppm) | Confirm regiochemistry and substituent positions |
| HRMS | Exact mass matching (<2 ppm error) | Verify molecular formula |
| X-ray crystallography | Bond lengths/angles (e.g., cyclopropyl C-C: ~1.5 Å) | Resolve stereochemical ambiguities |
| Discrepancies between calculated and experimental NMR data (e.g., shifts >0.3 ppm) may indicate impurities or tautomeric forms, requiring iterative purification . |
How can computational modeling aid in predicting the reactivity or biological activity of this compound?
Level: Advanced
Methodological Answer:
- DFT calculations : Predict reaction pathways (e.g., cyclopropane ring strain ~27 kcal/mol) and transition states for substitution reactions .
- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina to prioritize analogs with improved binding affinity .
- ADMET prediction : Tools like SwissADME assess solubility (LogP ~2.5) and metabolic stability (CYP450 interactions) .
Example workflow:
Optimize geometry at B3LYP/6-31G* level.
Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites.
Validate with experimental kinetic data (e.g., reaction rates under varying pH).
How should researchers address discrepancies in spectroscopic data during derivative synthesis?
Level: Advanced
Methodological Answer:
Contradictions between observed and expected data (e.g., NMR splitting patterns) require systematic analysis:
Purity assessment : Re-crystallize or use preparative HPLC to isolate isomers.
Tautomerism evaluation : Compare experimental 13C NMR with computed tautomers (e.g., pyrazole vs. pyrazine protonation states) .
Isotopic labeling : Introduce deuterium at suspected reactive sites to track exchange effects.
For example, unexpected downfield shifts in pyrazine protons may indicate π-stacking interactions, resolvable via dilution studies .
What are the key considerations for designing analogs to improve biological activity?
Level: Advanced
Methodological Answer:
- Bioisosteric replacement : Substitute cyclopropyl with spirocyclic or fluorinated groups to enhance metabolic stability .
- Piperidine modification : Introduce electron-withdrawing groups (e.g., -CF3) at position 4 to modulate pKa (target ~6.5 for blood-brain barrier penetration) .
- SAR studies : Test analogs against a panel of enzymes (e.g., PDE inhibitors) using IC50 assays. Data from pyrazolo[1,5-a]pyrimidine-3-carboxamides suggest that bulkier substituents reduce off-target effects .
What safety precautions are necessary when handling this compound in a laboratory setting?
Level: Basic
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (acute toxicity LD50 estimated >500 mg/kg in rodents) .
- Ventilation : Use fume hoods for weighing or reactions due to potential dust inhalation (respiratory irritation reported in analogs) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep at -20°C under nitrogen to prevent degradation (stable for ≥6 months) .
How can researchers resolve conflicting reactivity data in cyclopropane coupling reactions?
Level: Advanced
Methodological Answer:
Contradictions in yields (e.g., 40% vs. 70% in similar conditions) may arise from:
- Catalyst poisoning : Trace oxygen or moisture in solvents deactivate Pd catalysts. Use degassed solvents and Schlenk techniques.
- Steric effects : Bulkier substituents on pyrazine hinder cyclopropane approach. Computational modeling (e.g., MM2 force field) can predict steric hindrance .
- Kinetic vs. thermodynamic control : Monitor reaction progress at shorter intervals (e.g., 1 h) to isolate intermediates before side reactions dominate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
